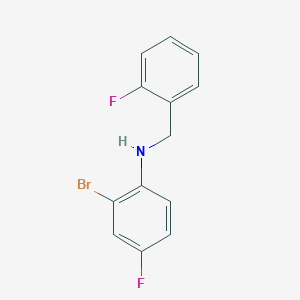

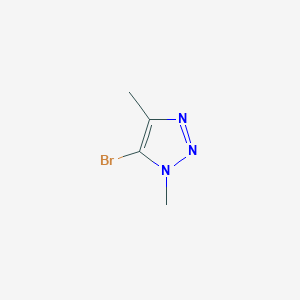

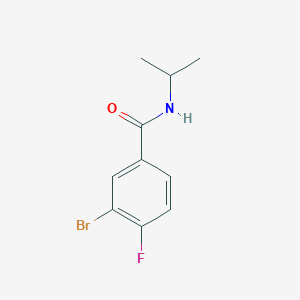

N-Isopropyl 3-bromo-4-fluorobenzamide

Vue d'ensemble

Description

N-Isopropyl 3-bromo-4-fluorobenzamide is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention compounds with similar structural motifs, such as 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, which is a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile in rats . This suggests that N-Isopropyl 3-bromo-4-fluorobenzamide could potentially share some pharmacological or physical properties due to the presence of similar functional groups.

Synthesis Analysis

The synthesis of N-Isopropyl 3-bromo-4-fluorobenzamide is not explicitly detailed in the provided papers. However, the synthesis of structurally related compounds typically involves multi-step organic reactions, including amide bond formation, halogenation, and isopropylation. The synthesis of such compounds requires careful consideration of reaction conditions to achieve the desired selectivity and yield .

Molecular Structure Analysis

While the exact molecular structure of N-Isopropyl 3-bromo-4-fluorobenzamide is not analyzed in the papers, the study of related compounds, such as N-(3-ethynylphenyl)-3-fluorobenzamide, shows that small variations in crystallization conditions can lead to different polymorphic forms . These polymorphs can have distinct mechanical properties, which are often correlated with their molecular structures and crystal packing .

Chemical Reactions Analysis

The chemical reactions involving N-Isopropyl 3-bromo-4-fluorobenzamide are not discussed in the provided papers. However, based on the structure, the compound could potentially undergo reactions typical for amides and halogenated aromatics, such as nucleophilic substitution reactions for the bromine atom and electrophilic aromatic substitution for the fluorine-containing ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Isopropyl 3-bromo-4-fluorobenzamide are not directly reported. However, related compounds with fluorobenzamide structures have been shown to exhibit different mechanical properties across their polymorphic forms, with variations in hardness and elastic modulus. These properties are influenced by the crystal density and structural anisotropy . It can be inferred that N-Isopropyl 3-bromo-4-fluorobenzamide may also display a range of physical properties depending on its crystalline form.

Applications De Recherche Scientifique

Crystal Structure Analysis

N-Isopropyl 3-bromo-4-fluorobenzamide and related compounds have been studied for their crystal structures. For instance, different N-[2-(trifluoromethyl)phenyl]benzamides, which are structurally related to N-Isopropyl 3-bromo-4-fluorobenzamide, have been analyzed to understand their crystal structures and molecular conformations (Suchetan et al., 2016).

Radiopharmaceutical Development

Compounds structurally similar to N-Isopropyl 3-bromo-4-fluorobenzamide have been explored for their potential in developing radiopharmaceuticals. For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been synthesized and evaluated as a potential ligand for PET imaging of sigma receptors (Shiue et al., 1997).

Novel Synthesis Methods

Research has been conducted on the synthesis of compounds similar to N-Isopropyl 3-bromo-4-fluorobenzamide. A study discusses the synthesis of N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, which provides insights into novel synthetic methods that could be applicable to N-Isopropyl 3-bromo-4-fluorobenzamide (Klok et al., 2006).

Potential for Medical Imaging

Research has demonstrated the potential of related compounds in medical imaging, particularly in PET imaging. For instance, 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide is a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (Yamasaki et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-4-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVMIZLXXGLNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674537 | |

| Record name | 3-Bromo-4-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065073-97-3 | |

| Record name | 3-Bromo-4-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)